3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
941936-15-8 |
|---|---|
Molecular Formula |
C21H15F3N4O2 |
Molecular Weight |
412.372 |
IUPAC Name |
3-methyl-4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-17-18(29)16(11-25-19(17)28(27-12)15-8-3-2-4-9-15)20(30)26-14-7-5-6-13(10-14)21(22,23)24/h2-11H,1H3,(H,25,29)(H,26,30) |
InChI Key |
KEFVKMKFLASWMO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16F3N5O
- Molecular Weight : 393.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The pyrazolo[3,4-b]pyridine derivatives are known for their significant biological activities including:
- Anticancer
- Anti-inflammatory
- Antibacterial
- Antiviral
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For instance:
- A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed cytotoxic effects against various cancer cell lines such as HeLa and DU 205 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Research has shown that compounds within this class can inhibit inflammatory pathways:
- In vitro assays revealed that certain derivatives reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial efficacy of pyrazolo[3,4-b]pyridines has also been explored:
- Specific derivatives demonstrated activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency compared to standard treatments .
The biological activity of 3-methyl-4-oxo derivatives is attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : These compounds can modulate receptor activity, influencing pathways related to inflammation and immune response.
- DNA Interaction : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
| Feature | Target Compound | Patent Compound 1 | Patent Compound 2 |
|---|---|---|---|
| Core Structure | Pyrazolo[3,4-b]pyridine | Pyrrolo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Substituents | - 3-methyl - 4-oxo - 1-phenyl - 5-carboxamide (3-(trifluoromethyl)phenyl) |
- 6-cyano-5-methylpyrimidin-4-yl - Morpholin-4-yl-ethoxy group - 4-hydroxy - 4a-methyl |
- 2-cyanopyridin-4-yl - Morpholin-4-yl-ethoxy group - 4-hydroxy - 4a-methyl |
| Key Functional Groups | CF₃ (electron-withdrawing), carboxamide | Cyano (electron-withdrawing), morpholine-ethoxy (solubility-enhancing), hydroxy (H-bond donor/acceptor) | Cyano, morpholine-ethoxy, hydroxy |
| Molecular Weight | ~434.35 g/mol (estimated) | ~706.68 g/mol (calculated) | ~687.65 g/mol (calculated) |
| Potential Applications | Not explicitly stated; likely kinase inhibition or oncology (inferred from analogs) | Kinase inhibition (implied by structural motifs) | Kinase inhibition (implied by structural motifs) |
Key Observations:
Core Heterocycle Differences: The pyrazolo[3,4-b]pyridine core in the target compound contrasts with the pyrrolo[1,2-b]pyridazine cores in the patent compounds. Pyrrolo-pyridazines are larger and may offer distinct conformational flexibility or binding pocket interactions compared to pyrazolo-pyridines.
Substituent Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, whereas the morpholine-ethoxy groups in the patent analogs improve solubility—a critical factor in drug bioavailability. The cyano groups in the patent compounds may act as hydrogen-bond acceptors or stabilize π-π interactions in target binding pockets.
Molecular Weight and Drug-Likeness :
- The target compound (~434 g/mol) falls closer to Lipinski’s “Rule of Five” guidelines (ideal for oral bioavailability) compared to the patent compounds (>700 g/mol), which may face challenges in pharmacokinetics .
Functional Group Synergy: Both the target and patent compounds employ carboxamide linkages, which can mediate interactions with biological targets (e.g., ATP-binding pockets in kinases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
